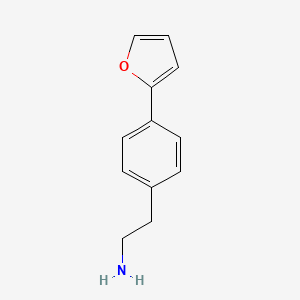

ZH8659

説明

特性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC名 |

2-[4-(furan-2-yl)phenyl]ethanamine |

InChI |

InChI=1S/C12H13NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 |

InChIキー |

FZMXPPREHPXEPG-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1)C2=CC=C(C=C2)CCN |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 8-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinecarboxylic acid is the parent compound of the quinolinecarboxylic acid class of herbicides. While direct research on the specific mechanism of action of 8-quinolinecarboxylic acid is limited, extensive studies on its commercially significant derivative, quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), provide a robust model for its biological activity. This technical guide delineates the core mechanism of action, posited to be that of a synthetic auxin. It explores the molecular interactions with the auxin signaling pathway, downstream physiological effects, and the experimental methodologies used to elucidate this mechanism. The information presented is primarily based on studies of quinclorac and the broader class of synthetic auxin herbicides, offering a comprehensive framework for understanding the herbicidal properties of 8-quinolinecarboxylic acid and its derivatives.

Introduction: The Synthetic Auxin Hypothesis

8-Quinolinecarboxylic acid and its derivatives, most notably quinclorac, are classified as synthetic auxins.[1][2][3][4][5][6] These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) but are typically more stable and persistent within the plant.[1][7] This leads to a sustained and overwhelming stimulation of the plant's natural auxin signaling pathways, causing uncontrolled growth and ultimately leading to the death of susceptible plant species.[7][8] While alternative mechanisms, such as the inhibition of cell wall biosynthesis, have been proposed, the preponderance of evidence points to the synthetic auxin activity as the primary mode of action for this class of compounds.[5][9][10]

The Core Molecular Mechanism: Hijacking the Auxin Signaling Pathway

The central mechanism of action for synthetic auxins involves the disruption of the normal regulation of gene expression by targeting the core components of the auxin signaling pathway.

Perception by the TIR1/AFB Co-Receptor Complex

The primary molecular target of synthetic auxins is the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[7][11][12][13] In the presence of an auxin, either natural or synthetic, the TIR1/AFB protein forms a ternary complex with the auxin and a member of the Aux/IAA family of transcriptional repressors.[14] The auxin molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[15]

Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-auxin-Aux/IAA complex facilitates the polyubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[7][14] This polyubiquitin tag marks the Aux/IAA repressor for degradation by the 26S proteasome.[2][5][7][14][16][17]

Activation of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs), which are transcription factors. This interaction represses the transcriptional activity of the ARFs.[11] The auxin-induced degradation of Aux/IAA proteins releases the ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and either activate or repress their transcription.[11][12] The massive and uncontrolled expression of these auxin-responsive genes ultimately leads to the phytotoxic effects of the synthetic auxin.

Diagram of the Core Synthetic Auxin Signaling Pathway

Caption: Core signaling pathway of synthetic auxins like 8-Quinolinecarboxylic acid.

Downstream Physiological Effects

The dysregulation of auxin-responsive gene expression triggers a cascade of physiological events that contribute to the herbicidal action of 8-quinolinecarboxylic acid derivatives.

Ethylene Biosynthesis and its Consequences

A primary response to synthetic auxin treatment is the upregulation of genes encoding ACC (1-aminocyclopropane-1-carboxylic acid) synthase, a key enzyme in the ethylene biosynthesis pathway.[1][6][9][11]

-

In Dicotyledonous Plants (Broadleaf Weeds): The resulting overproduction of ethylene leads to an accumulation of abscisic acid (ABA), a plant hormone that promotes senescence and cell death.[1][6][7][11] This hormonal crosstalk is a major contributor to the herbicidal effect in broadleaf species.

-

In Monocotyledonous Plants (Grasses): In sensitive grass species, the increased ethylene biosynthesis leads to the accumulation of toxic levels of cyanide, a byproduct of the reaction.[1][6][9] This cyanide poisoning is a key mechanism for the herbicidal activity of quinclorac against certain grasses.

Disruption of Growth and Development

The sustained high levels of perceived auxin lead to a variety of growth abnormalities, including:

-

Epinasty (downward bending of leaves)

-

Stem and petiole twisting

-

Callus formation

-

Inhibition of root elongation

Diagram of Downstream Physiological Effects

Caption: Downstream physiological effects of synthetic auxin action.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of auxins with their receptors and the herbicidal effects of quinclorac.

Table 1: Binding Affinities of Auxins to TIR1/AFB Co-Receptor Complexes

| TIR1/AFB-Aux/IAA Pair | Ligand | Dissociation Constant (KD) (nM) |

| TIR1-IAA7 | IAA | ~10 |

| TIR1-IAA14 | IAA | ~10 |

| TIR1-IAA17 | IAA | ~30 |

| TIR1-IAA1/IAA3 | IAA | 17 - 45 |

| TIR1-IAA28 | IAA | ~75 |

| TIR1-IAA12 | IAA | ~270 |

| AFB5-IAA7 | IAA | ~51 |

| AFB5-IAA7 | Picloram | Data suggests selective binding |

Data compiled from studies on natural and synthetic auxins, illustrating the range of binding affinities.[1]

Table 2: Dose-Response of Quinclorac on Plant Growth

| Plant Species | Assay | GR50 (g ha-1) | Resistance/Susceptibility |

| Echinochloa crus-pavonis (QR1) | Whole Plant | >6400 | Resistant |

| Echinochloa crus-pavonis (QS) | Whole Plant | <100 | Susceptible |

GR50: The dose required to inhibit growth by 50%. Data from a study comparing quinclorac-resistant (QR) and -susceptible (QS) biotypes.[18]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of action of synthetic auxins.

Auxin-TIR1/AFB Binding Assay (Surface Plasmon Resonance - SPR)

This assay quantitatively measures the binding affinity of auxins to the TIR1/AFB-Aux/IAA co-receptor complex.

Workflow Diagram:

Caption: Workflow for Surface Plasmon Resonance (SPR) based auxin binding assay.

Detailed Steps:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins and biotinylated Aux/IAA degron peptides.

-

Chip Preparation: Immobilize the biotinylated Aux/IAA peptide onto a streptavidin-coated SPR sensor chip.

-

Binding Analysis:

-

Prepare a series of analyte solutions containing a fixed concentration of TIR1/AFB protein and varying concentrations of the synthetic auxin.

-

Inject the analyte solutions over the sensor chip surface.

-

Monitor the association and dissociation of the complex in real-time.

-

-

Data Analysis: Fit the binding data to a suitable model to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[3][10][19]

Aux/IAA Degradation Assay (Luciferase Reporter Assay)

This in vivo assay measures the rate of auxin-induced degradation of Aux/IAA proteins.

Workflow Diagram:

Caption: Workflow for Aux/IAA degradation assay using a luciferase reporter.

Detailed Steps:

-

Construct Generation: Create a genetic construct where the coding sequence of an Aux/IAA protein is fused to the firefly luciferase (LUC) gene, driven by a constitutive promoter.

-

Plant Transformation: Generate stable transgenic plants (e.g., Arabidopsis thaliana) expressing the Aux/IAA-LUC fusion protein.

-

Auxin Treatment: Treat transgenic seedlings with the synthetic auxin of interest.

-

Luciferase Assay: At various time points after treatment, harvest the seedlings, extract proteins, and measure luciferase activity using a luminometer. A decrease in luminescence indicates degradation of the fusion protein.

-

Data Analysis: Calculate the half-life of the Aux/IAA-LUC protein in the presence of the synthetic auxin.[2][5][7][20]

Quantification of Downstream Metabolites

ACC Synthase Activity Assay: ACC synthase activity can be measured by quantifying its product, ACC. This is often done by converting ACC to ethylene, which is then measured by gas chromatography.[9]

ABA and Cyanide Quantification: Levels of ABA and cyanide in plant tissues following herbicide treatment can be quantified using analytical chemistry techniques.

-

ABA: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for ABA quantification.[13][21][22][23]

-

Cyanide: Cyanide can be measured colorimetrically after conversion to a chromophore.[24]

Conclusion

The mechanism of action of 8-quinolinecarboxylic acid is best understood through the lens of its well-studied derivative, quinclorac, which functions as a synthetic auxin. By binding to the TIR1/AFB co-receptor complex, it triggers the proteasomal degradation of Aux/IAA transcriptional repressors, leading to a massive and uncontrolled activation of auxin-responsive genes. The resulting downstream effects, including ethylene overproduction and the accumulation of ABA or cyanide, ultimately cause the death of susceptible plants. The experimental protocols outlined in this guide provide a foundation for further research into the specific interactions of 8-quinolinecarboxylic acid and its derivatives with the plant auxin signaling pathway, which is crucial for the development of new herbicides and for managing herbicide resistance.

References

- 1. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Auxin-induced degradation dynamics set the pace for lateral root development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Activation and repression of transcription by auxin-response factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 15. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Rapid separation and quantification of abscisic Acid from plant tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rapid Separation and Quantification of Abscisic Acid from Plant Tissues Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unraveling ZH8659: A Deep Dive into its Biological Landscape and Screening Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents is a cornerstone of modern biomedical research. In this context, the identification and characterization of new molecular entities with distinct biological activities are of paramount importance. This document provides a comprehensive technical overview of the biological activity and screening paradigms for the investigational compound ZH8659. As specific public domain data on this compound is not available, this guide will focus on established methodologies and frameworks for characterizing a novel compound's biological profile, using this compound as a placeholder. We will delve into the core principles of activity screening, target identification, and the experimental protocols necessary to elucidate its mechanism of action.

Section 1: High-Throughput Screening (HTS) for Novel Bioactive Compounds

The initial discovery of a compound like this compound often begins with high-throughput screening (HTS), a process that allows for the rapid assessment of large chemical libraries for their effects on a specific biological target or pathway.[1][2]

Table 1: Comparison of Common High-Throughput Screening Assay Formats

| Assay Type | Principle | Advantages | Disadvantages |

| Biochemical Assays | Measure the direct effect of a compound on a purified target protein (e.g., enzyme, receptor).[1] | High throughput, lower cost, direct target interaction. | May not reflect cellular context, prone to artifacts. |

| Cell-Based Assays | Assess the effect of a compound on a cellular process or pathway in living cells.[2] | More physiologically relevant, can identify pathway modulators. | More complex, lower throughput, potential for off-target effects. |

| Reporter Gene Assays | Utilize a reporter gene (e.g., luciferase, GFP) linked to a specific promoter to measure the activation or inhibition of a signaling pathway. | Sensitive, quantifiable, adaptable to HTS. | Indirect measure of activity, potential for artifacts. |

| Phenotypic Screening | Involves screening compounds for their ability to produce a desired change in cell morphology or function without a preconceived target. | Unbiased discovery of new mechanisms and targets. | Target deconvolution can be challenging and time-consuming.[1] |

Experimental Workflow for a Primary HTS Campaign

The following diagram illustrates a typical workflow for a primary high-throughput screening campaign to identify bioactive compounds.

Caption: A generalized workflow for a high-throughput screening campaign.

Section 2: Elucidating the Biological Activity of this compound

Once identified as a "hit" from a primary screen, a compound like this compound would undergo a battery of secondary and tertiary assays to confirm its activity, determine its potency and selectivity, and elucidate its mechanism of action.

Detailed Methodologies for Key Experiments

1. Dose-Response and Potency Determination (IC50/EC50)

-

Objective: To determine the concentration of this compound that produces a half-maximal inhibitory (IC50) or effective (EC50) response.

-

Protocol:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Add the diluted compound to the assay system (e.g., enzyme reaction, cell culture) in a multi-well plate format.

-

Include appropriate positive and negative controls.

-

Incubate for a predetermined time under controlled conditions.

-

Measure the assay endpoint (e.g., fluorescence, absorbance, cell viability).

-

Plot the response as a function of the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.

-

2. Target Deconvolution and Validation

If this compound was identified through a phenotypic screen, the next critical step is to identify its molecular target(s).

-

Affinity-Based Methods: Techniques like affinity chromatography-mass spectrometry or chemical proteomics can be employed to isolate the binding partners of this compound from cell lysates.

-

Genetic Approaches: Methods such as CRISPR/Cas9-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to its target or pathway.[1]

Hypothetical Signaling Pathway Modulation by this compound

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.

Caption: A hypothetical signaling pathway inhibited by this compound.

Section 3: In Vitro and In Vivo Characterization

Following target identification and initial mechanistic studies, the biological activity of this compound would be further characterized in more complex biological systems.

Table 2: Preclinical Evaluation Assays for this compound

| Assay Type | Purpose | Example Methodologies |

| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in intact cells. | Western blotting or mass spectrometry to measure protein stabilization upon drug binding. |

| In Vitro ADME/Tox | To assess Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Caco-2 permeability, metabolic stability in liver microsomes, cytotoxicity assays (e.g., MTT, LDH). |

| In Vivo Efficacy Studies | To evaluate the therapeutic effect in a relevant animal model of disease. | Administration of this compound to disease models and monitoring of relevant biomarkers and clinical endpoints. |

| Pharmacokinetic (PK) Studies | To determine the time course of this compound concentration in the body. | Blood sampling at various time points after drug administration and analysis by LC-MS/MS. |

Logical Relationship of Preclinical Development Stages

The progression of a compound like this compound from initial discovery to a potential clinical candidate follows a logical sequence of experimental stages.

Caption: The logical progression of preclinical drug development.

While specific data on this compound is not publicly available, this guide outlines the comprehensive and rigorous process by which a novel compound is discovered, characterized, and advanced through the preclinical drug development pipeline. The methodologies described, from high-throughput screening to in vivo efficacy studies, represent the current standards in the field. The successful application of these principles is essential for the identification of the next generation of therapeutic agents that can address unmet medical needs. The provided tables and diagrams serve as a clear and structured framework for understanding the complex but logical progression of this critical scientific endeavor.

References

An In-depth Technical Guide to 8-Quinolinecarboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 8-Quinolinecarboxylic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.

Chemical Properties and Structure

8-Quinolinecarboxylic acid is a heterocyclic aromatic compound featuring a quinoline core with a carboxylic acid group substituted at the 8th position. This substitution pattern imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science.

Structural Information

The fundamental structure of 8-Quinolinecarboxylic acid consists of a fused bicyclic system of a benzene ring and a pyridine ring. The IUPAC name for this compound is Quinoline-8-carboxylic acid.

Table 1: Structural Identifiers for 8-Quinolinecarboxylic Acid

| Identifier | Value |

| IUPAC Name | Quinoline-8-carboxylic acid |

| CAS Number | 86-59-9[1] |

| Molecular Formula | C₁₀H₇NO₂[1] |

| SMILES String | OC(=O)c1cccc2cccnc12[1] |

| InChI | 1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)[1] |

| InChIKey | QRDZFPUVLYEQTA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 8-Quinolinecarboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of 8-Quinolinecarboxylic Acid

| Property | Value | Source |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | Light brown crystalline powder | |

| Melting Point | 183-185 °C | [1] |

| Boiling Point | ~303.81 °C (estimate) | |

| Solubility | Insoluble in water. Soluble in hot water, alcohol, acids, and alkalies. | [2] |

| pKa | 1.82 (at 25 °C) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 8-Quinolinecarboxylic acid. Below are the expected spectral data based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 8-Quinolinecarboxylic acid will show distinct signals for the aromatic protons of the quinoline ring system and the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Table 3: Predicted ¹H NMR Chemical Shifts for 8-Quinolinecarboxylic Acid (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 8.9 - 9.1 | dd |

| H3 | 7.6 - 7.8 | dd |

| H4 | 8.4 - 8.6 | dd |

| H5 | 7.9 - 8.1 | d |

| H6 | 7.6 - 7.8 | t |

| H7 | 8.1 - 8.3 | d |

| COOH | 13.0 - 14.0 | br s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the 8-Quinolinecarboxylic acid molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for 8-Quinolinecarboxylic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~137 |

| C4a | ~148 |

| C5 | ~128 |

| C6 | ~127 |

| C7 | ~130 |

| C8 | ~130 |

| C8a | ~138 |

| COOH | ~168 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

FT-IR Spectroscopy

The infrared spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the aromatic C-H and C=C/C=N stretches of the quinoline ring.

Table 5: Key FT-IR Absorption Bands for 8-Quinolinecarboxylic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C/C=N stretch (Aromatic ring) | 1450-1600 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |

| O-H bend (Carboxylic acid) | 920-950 | Broad, Medium |

Experimental Protocols

Synthesis of 8-Quinolinecarboxylic Acid via Oxidation of 8-Methylquinoline

A common method for the synthesis of 8-Quinolinecarboxylic acid is the oxidation of 8-methylquinoline.

Materials:

-

8-Methylquinoline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinoline in a dilute aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate will disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete oxidation.

-

Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will form.

-

Filter the mixture to remove the manganese dioxide. The filtrate contains the sodium salt of 8-quinolinecarboxylic acid.

-

Acidify the filtrate with hydrochloric acid until the pH is acidic. 8-Quinolinecarboxylic acid will precipitate out of the solution.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 8-quinolinecarboxylic acid.

-

Dry the purified crystals under vacuum.

Synthesis workflow for 8-Quinolinecarboxylic acid.

Biological Activity and Signaling Pathway

Quinolinecarboxylic acids are known to exhibit a range of biological activities. Notably, certain derivatives are used as herbicides. Their mechanism of action often involves the mimicry of the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant.

Auxin Herbicide Signaling Pathway

Synthetic auxins like 8-Quinolinecarboxylic acid disrupt the normal hormonal balance in susceptible plants. They bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This results in a cascade of physiological effects including epinasty, cell division disruption, and ethylene production, which are detrimental to the plant.

The core signaling pathway involves the TIR1/AFB family of F-box proteins which act as auxin receptors. Upon binding of an auxin mimic, these receptors target Aux/IAA repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. This relieves the repression of Auxin Response Factors (ARFs), which then activate the transcription of genes that lead to the herbicidal effects.

Auxin mimic herbicide signaling pathway.

Conclusion

8-Quinolinecarboxylic acid is a versatile molecule with distinct chemical and structural features. Its synthesis can be achieved through established organic reactions, and its biological activity, particularly as an auxin mimic, highlights its importance in agrochemical research. The data and protocols presented in this guide provide a solid foundation for further investigation and application of this compound in various scientific disciplines.

References

The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and History of 8-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinecarboxylic acid, a heterocyclic compound with the formula C₁₀H₇NO₂, has emerged as a significant scaffold in medicinal chemistry, analytical chemistry, and materials science. Its unique structural features, particularly the presence of a carboxylic acid group at the 8-position of the quinoline ring, impart valuable properties, including the ability to chelate metal ions. This technical guide provides an in-depth exploration of the discovery and history of 8-quinolinecarboxylic acid, detailing the seminal synthetic methods, key physicochemical properties, and its foundational role in various scientific disciplines.

Discovery and Early Synthesis

The first documented synthesis of 8-quinolinecarboxylic acid dates back to 1881, attributed to the work of Schlosser and the renowned Czech chemist Zdenko Hans Skraup.[1] Their pioneering method was a variation of the now-famous Skraup synthesis of quinolines. The reaction involved heating 2-aminobenzoic acid with 2-nitrobenzoic acid, glycerol, and sulfuric acid.[1] This approach laid the groundwork for accessing this particular isomer of quinoline carboxylic acid.

A subsequent early synthesis was reported by Howitz in 1902, which involved the oxidation of 8-quinolylaldehyde using chromic acid.[1] These early methods, while foundational, were often characterized by harsh reaction conditions and modest yields.

Historical Synthetic Protocols

Schlosser and Skraup's Synthesis (1881) - A Representative Protocol

This protocol is based on the general principles of the Skraup synthesis.

-

Reactants:

-

2-Aminobenzoic acid

-

2-Nitrobenzoic acid (as an oxidizing agent)

-

Glycerol

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

Glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ.

-

2-Aminobenzoic acid undergoes a Michael addition with the in situ generated acrolein.

-

The resulting intermediate is then cyclized under the strongly acidic conditions.

-

Finally, an oxidation step, facilitated by 2-nitrobenzoic acid, leads to the aromatic quinoline ring system.

-

The reaction mixture is then cooled and poured into a large volume of water to precipitate the crude product.

-

Purification would have likely involved recrystallization from a suitable solvent such as water or ethanol.

-

Howitz's Synthesis (1902) - A Representative Protocol

This protocol is based on the oxidation of an aldehyde to a carboxylic acid.

-

Reactants:

-

8-Quinolylaldehyde

-

Chromic acid (prepared from a chromium(VI) salt and a strong acid)

-

Solvent (e.g., aqueous acetic acid)

-

-

Procedure:

-

8-Quinolylaldehyde is dissolved in a suitable solvent, such as aqueous acetic acid.

-

A solution of chromic acid is added portion-wise to the solution of the aldehyde, while monitoring the temperature.

-

The reaction mixture is stirred for a period to ensure complete oxidation.

-

The excess oxidizing agent is quenched, for instance, with a reducing agent like sodium bisulfite.

-

The 8-quinolinecarboxylic acid is then isolated by filtration or extraction.

-

Purification is achieved through recrystallization.

-

Physicochemical Properties

The utility of 8-quinolinecarboxylic acid in various applications is a direct consequence of its distinct physical and chemical properties. A summary of key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO₂ | [2] |

| Molecular Weight | 173.17 g/mol | [2] |

| Melting Point | 183-185 °C | [3][4] |

| pKa | 1.82 (at 25 °C) | [4][5] |

| Appearance | Light brown crystalline powder | [4] |

| Solubility | Insoluble in cold water; soluble in hot water, ethanol, acids, and alkalis. | [1][4] |

| UV/Vis Absorption (in ethanol) | λmax at 219 nm, 319 nm | [6] |

| Fluorescence Quantum Yield (in ethanol) | 0.02 | [6] |

Key Applications and Biological Significance

The historical and ongoing importance of 8-quinolinecarboxylic acid stems from its versatile chemical reactivity and biological activity, primarily centered around its ability to act as a chelating agent.

Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group of 8-quinolinecarboxylic acid can coordinate with a metal ion, forming a stable chelate complex. This property has been exploited in analytical chemistry for the detection and quantification of various metal ions.[1]

Caption: Chelation of a metal ion (Mⁿ⁺) by 8-Quinolinecarboxylic acid.

Biological Activities

The metal-chelating ability of 8-quinolinecarboxylic acid and its derivatives is closely linked to their observed biological activities. By sequestering essential metal ions, these compounds can disrupt metabolic processes in microbial and cancer cells, leading to antimicrobial and cytotoxic effects.[7][8] This has made 8-quinolinecarboxylic acid a valuable starting material for the synthesis of novel therapeutic agents.

Modern Synthetic Approaches

While the historical syntheses remain important from a discovery perspective, modern organic chemistry has developed more efficient and versatile methods for the preparation of 8-quinolinecarboxylic acid and its derivatives. These often involve transition-metal-catalyzed cross-coupling reactions or modifications of classical named reactions to improve yields and substrate scope.

Caption: A generalized workflow for modern synthesis of 8-quinolinecarboxylic acid derivatives.

Conclusion

From its initial synthesis in the late 19th century through classical organic reactions to its current role as a versatile building block in medicinal and materials chemistry, 8-quinolinecarboxylic acid has a rich history. The foundational work of early chemists like Schlosser, Skraup, and Howitz paved the way for the exploration of its unique properties. Its ability to chelate metal ions remains a central theme, driving its application in diverse fields. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of this core structure is invaluable for the design and development of novel and effective molecules.

References

- 1. 8-Quinolinecarboxylic Acid [drugfuture.com]

- 2. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-喹啉甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 86-59-9 CAS MSDS (8-Quinolinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PhotochemCAD | 8-Quinoline carboxylic acid [photochemcad.com]

- 7. Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling ZH8659: A Preclinical Candidate for Schizophrenia Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

ZH8659 is a preclinical drug candidate under development by Shandong University, identified as a G-quadruplex (G4) and Trace Amine-Associated Receptor 1 (TAAR1) agonist. Currently, it is being investigated for its potential therapeutic application in schizophrenia. While specific details regarding the synthesis of this compound are not publicly available due to its early stage of development, this guide provides a comprehensive overview of the available information, including its biological targets and potential therapeutic rationale. Furthermore, it outlines general synthetic approaches and experimental protocols relevant to the development of similar molecules.

Core Compound Data

Publicly accessible information on this compound is limited. However, research from Shandong University on a closely related compound, ZH8965 , a potent TAAR1 agonist, offers valuable insights. It is highly probable that this compound belongs to the same series of compounds. The data for ZH8965 is summarized below.

| Compound ID | Target(s) | Mechanism of Action | Therapeutic Area | Highest R&D Status | Originator |

| This compound | G-Quadruplex, TAAR1 | Agonist | Schizophrenia | Preclinical | Shandong University |

| ZH8965 | TAAR1 | Gs/Gq Agonist | Schizophrenia | Preclinical | Shandong University |

Therapeutic Rationale: Targeting TAAR1 and G-Quadruplexes in Schizophrenia

The dual agonism of G-quadruplexes and TAAR1 represents a novel approach to treating schizophrenia.

-

TAAR1 Agonism: TAAR1 is a G-protein coupled receptor that modulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[1][2] Unlike current antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a different mechanism of action that may lead to a broader efficacy profile, potentially addressing the negative and cognitive symptoms of schizophrenia with fewer side effects.[1][2]

-

G-Quadruplex Agonism: G-quadruplexes are secondary structures found in nucleic acids that are involved in the regulation of gene expression. Targeting G-quadruplexes could offer a novel way to modulate the expression of genes implicated in the pathophysiology of schizophrenia.

The synergistic action on both targets could lead to a more effective and well-tolerated treatment for schizophrenia.

Putative Synthesis Pathway and Precursors

While the precise synthesis pathway for this compound remains proprietary, a representative synthesis for a known TAAR1 agonist is presented below to illustrate a plausible chemical route. This example is based on general methodologies for constructing similar heterocyclic scaffolds.

Representative Synthesis of a TAAR1 Agonist

Caption: A representative synthetic pathway for a TAAR1 agonist.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not available. However, the following are general methodologies commonly employed in the discovery and development of TAAR1 agonists.

General Synthesis Protocol:

-

Reaction Setup: Reactions are typically carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents and Solvents: Reagents and solvents are generally used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are often used for moisture-sensitive reactions.

-

Reaction Monitoring: The progress of reactions is monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Crude products are purified by column chromatography on silica gel, preparative high-performance liquid chromatography (HPLC), or crystallization.

-

Characterization: The structure and purity of the final compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC analysis.

In Vitro Biological Evaluation:

-

Receptor Binding Assays: To determine the binding affinity of the compound for the target receptor (e.g., TAAR1), radioligand binding assays or fluorescence-based assays are commonly used.

-

Functional Assays: To assess the functional activity of the compound (i.e., whether it is an agonist or antagonist), cell-based assays measuring second messenger levels (e.g., cAMP for Gs-coupled receptors or calcium flux for Gq-coupled receptors) are employed.

In Vivo Pharmacological Evaluation:

-

Animal Models of Schizophrenia: The antipsychotic potential of the compound is evaluated in established animal models of schizophrenia, such as the MK-801-induced hyperactivity model or the conditioned avoidance response model.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, pharmacokinetic studies are conducted in animals.

Signaling Pathway

The activation of TAAR1 by an agonist like this compound is expected to trigger downstream signaling cascades that modulate neurotransmitter systems.

Caption: Proposed signaling pathway of this compound via TAAR1 activation.

Conclusion

This compound is a promising preclinical candidate for the treatment of schizophrenia with a novel dual-agonist mechanism of action. While detailed information regarding its synthesis is not yet in the public domain, this guide provides a comprehensive overview of the available data and the broader scientific context. Further research and publication from Shandong University will be crucial to fully elucidate the synthetic pathway, pharmacological profile, and therapeutic potential of this compound.

References

8-Quinolinecarboxylic Acid: A Technical Guide to Research Applications

Introduction

8-Quinolinecarboxylic acid is a versatile heterocyclic compound built upon a quinoline scaffold.[1][2] Its structure, featuring a carboxylic acid group at the 8-position, imparts unique chemical properties, most notably the ability to act as a chelating agent for various metal ions.[1][3] This characteristic, combined with the broader pharmacological potential of the quinoline ring, has made 8-quinolinecarboxylic acid and its derivatives, particularly the closely related 8-hydroxyquinoline (8HQ), subjects of extensive research.[4][5] This technical guide provides an in-depth overview of the core research applications of 8-quinolinecarboxylic acid, targeting researchers, scientists, and professionals in drug development. It covers its applications in oncology, microbiology, and neurodegenerative disease, alongside its utility in chemical synthesis.

Anticancer and Antiproliferative Applications

Derivatives of the quinoline core are recognized for their potential as anticancer agents.[6][7] Research has demonstrated that compounds derived from 8-quinolinecarboxylic acid exhibit antiproliferative activity against a range of tumor cell lines.[8] The mechanism of action is often linked to the molecule's ability to chelate metal ions like copper and zinc, which can disrupt cellular processes in cancer cells, inhibit critical enzymes like the proteasome, and induce oxidative stress leading to apoptosis.[5][9]

Data Presentation: Antiproliferative Activity

The following table summarizes the cytotoxic effects of various quinoline derivatives against several human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Quinoline-5,8-dione Analogues | P388 (Leukemia) | Comparable to Cisplatin | Cisplatin | ~1-5 |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | A-375 (Melanoma) | More active than Cisplatin | Cisplatin | >10 |

| 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | A-549 (Lung) | More active than Cisplatin | Cisplatin | >10 |

| 8-Hydroxy-5-nitroquinoline (NQ) | Various | 5-10 fold lower than Clioquinol | Clioquinol | Varies |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Significant Growth Inhibition | - | - |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant Growth Inhibition | - | - |

Note: This table is a qualitative and quantitative summary based on findings from multiple sources.[8][9][10][11] Specific IC₅₀ values can vary significantly based on the exact molecular structure and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][11]

Methodology:

-

Cell Plating: Seed human cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare stock solutions of the 8-quinolinecarboxylic acid derivatives in a suitable solvent like DMSO. Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[11]

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 1-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[6]

-

Formazan Solubilization: Add 150-200 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 490-570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Visualization: Proposed Anticancer Mechanism

Caption: Proposed anticancer mechanisms of 8-quinolinecarboxylic acid derivatives.

Antimicrobial Applications

8-Quinolinecarboxylic acid derivatives, especially 8-hydroxyquinoline and its metal chelates, exhibit significant antimicrobial properties.[5][12][13] Their mode of action is often attributed to the chelation of essential metal ions that are vital for microbial enzyme function and stability.[12] Copper (II) chelates, in particular, have shown outstanding antifungal and potent antibacterial activities.[12][13] Research has explored their efficacy against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Data Presentation: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 8-Hydroxyquinoline Derivative (PH176) | Staphylococcus aureus (MRSA, MIC₅₀) | 16 |

| 8-Hydroxyquinoline Derivative (PH176) | Staphylococcus aureus (MRSA, MIC₉₀) | 32 |

| 8-Quinolinol | Clostridium difficile | Significant Inhibition |

| 8-Quinolinol | Escherichia coli | Significant Inhibition |

| Copper (II) Chelate of 8-Quinolinolium Salicylate | Various Fungi | Outstanding Activity |

| Copper (II) Chelate of 8-Quinolinolium Salicylate | Various Bacteria | Good Activity |

Note: This table is compiled from data reported in several studies.[12][14][15] "Significant Inhibition" indicates strong activity where specific MIC values were not provided in the source.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., MRSA) on an appropriate agar medium. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., PH176) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should bracket the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.[6]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective Applications

The imbalance of metal ions in the brain is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][16] 8-Hydroxyquinoline (8HQ) derivatives are investigated for their neuroprotective potential due to their ability to chelate excess metal ions (like iron, copper, and zinc) and restore metal homeostasis.[3][5] By sequestering these ions, 8HQ derivatives can inhibit the formation of reactive oxygen species (ROS) via the Fenton reaction, thereby reducing oxidative stress and subsequent neuronal damage.[16] Quinolinic acid itself, a different but related molecule, is a known excitotoxin that can induce neuronal damage, and studies have explored how various compounds can protect against this toxicity.[17][18][19]

Data Presentation: Neuroprotective Effects of Related Compounds

| Compound Class | Model System | Observed Neuroprotective Effect |

| Polyphenols (e.g., Curcumin) | Human neurons (vs. Quinolinic acid toxicity) | Attenuated Ca²⁺ influx and nNOS activity.[17] |

| Polyphenols (e.g., Catechin) | Human neurons (vs. Quinolinic acid toxicity) | Reduced oxidative effects of nitric oxide.[17] |

| Adenosine A₂A Antagonists | Rat hippocampus (vs. Quinolinic acid toxicity) | Protected against neuronal damage.[19] |

| Carnosic Acid | PC12 cells (Hypoxia model) | Scavenged ROS, attenuated Ca²⁺ release, inhibited MAPKs.[20] |

Experimental Protocol: Measurement of Intracellular ROS

This protocol describes a common method for quantifying reactive oxygen species (ROS) in neuronal or glial cells using a fluorescent probe like DCFH-DA.

Methodology:

-

Cell Culture: Culture neuronal or glial cells (e.g., U87-MG) in a suitable format (e.g., 96-well black plates).

-

Pre-treatment: Treat the cells with various concentrations of the test neuroprotective compound (e.g., an 8HQ derivative) for a defined period (e.g., 1 hour).

-

Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress, such as quinolinic acid or H₂O₂. Include untreated controls.

-

Probe Loading: Wash the cells with PBS and then incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark. DCFH-DA is cell-permeable and is deacetylated intracellularly to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).

-

Data Analysis: Quantify the levels of ROS by comparing the fluorescence intensity of treated groups to the control groups. A reduction in fluorescence indicates the compound's antioxidant activity.

Visualization: Neuroprotective Mechanism of Metal Chelation

Caption: Neuroprotection by 8-hydroxyquinoline derivatives via metal chelation.

Applications in Chemical Synthesis

Beyond its direct biological applications, 8-quinolinecarboxylic acid serves as a valuable building block in organic synthesis.[21] It is used as a precursor for creating more complex molecules, including chiral ligands for asymmetric catalysis.[21] For instance, it has been employed in the synthesis of chiral quinolinyl-oxazoline ligands, which are effective in copper-catalyzed asymmetric cyclopropanation and ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.[21] The Doebner reaction is a notable method for synthesizing quinoline-4-carboxylic acids, demonstrating the synthetic accessibility of this class of compounds.[22][23]

Experimental Protocol: Doebner Synthesis of Quinoline-4-Carboxylic Acids

This protocol is a generalized procedure for the three-component synthesis of quinoline-4-carboxylic acids.[22][23]

Methodology:

-

Reactant Mixture: In a reaction vessel, combine an aniline (1.0 mmol), an aldehyde (e.g., benzaldehyde, 1.0 mmol), and pyruvic acid (0.5 mmol).

-

Solvent and Catalyst: Add a suitable solvent, such as acetonitrile (MeCN) or ethanol. For electron-deficient anilines, a catalyst like BF₃·THF may be required to improve yields.[22][23]

-

Reaction Conditions: Heat the mixture to reflux for a specified time, typically several hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain the pure quinoline-4-carboxylic acid derivative.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Visualization: General Synthetic Workflow

Caption: Generalized workflow for the synthesis of quinoline derivatives.

Conclusion

8-Quinolinecarboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and synthetic applications. Their potent metal-chelating ability is a central theme that underpins their diverse biological activities, from inducing cancer cell death and inhibiting microbial growth to protecting neurons from metal-induced oxidative stress. The synthetic tractability of the quinoline core allows for extensive modification, enabling the development of novel compounds with tailored properties. Continued research into this versatile molecule holds significant promise for the discovery of new therapeutic agents and advanced chemical tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of 8-quinolinol, its salts with salicylic acid and 3-hydroxy-2-naphthoic acid, and the respective copper (II) chelates in liquid culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Effects of 8-Quinolinol - earticle [m.earticle.net]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effects of naturally occurring polyphenols on quinolinic acid-induced excitotoxicity in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enhanced neuronal damage by co-administration of quinolinic acid and free radicals, and protection by adenosine A2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhanced neuronal damage by co-administration of quinolinic acid and free radicals, and protection by adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of carnosic acid on neuronal cells under ischemic and hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 8-Quinolinecarboxylic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 8-Quinolinecarboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Table 1: Mass Spectrometry Data

The mass spectrum of 8-Quinolinecarboxylic acid is characterized by a molecular ion peak and several key fragments resulting from the loss of the carboxylic acid group and subsequent fragmentations of the quinoline ring.

| m/z Value | Relative Intensity | Proposed Fragment |

| 173 | Moderate | [M]⁺ (Molecular Ion) |

| 129 | High | [M - COOH]⁺ |

| 128 | Low to Moderate | [M - COOH - H]⁺ |

| 102 | Moderate | Fragmentation of the quinoline ring |

Data sourced from PubChem, which indicates a top peak at m/z 129, a second highest at m/z 102, and a third highest at m/z 128.[1]

Table 2: Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 8-Quinolinecarboxylic acid will display signals in the aromatic region, characteristic of the quinoline ring system, and a signal for the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2 | 8.8 - 9.2 | Doublet of doublets (dd) | Downfield due to proximity to nitrogen. |

| H3 | 7.5 - 7.8 | Doublet of doublets (dd) | |

| H4 | 8.0 - 8.4 | Doublet of doublets (dd) | |

| H5 | 7.6 - 7.9 | Triplet (t) or Doublet of doublets (dd) | |

| H6 | 7.4 - 7.7 | Triplet (t) or Doublet of doublets (dd) | |

| H7 | 7.9 - 8.2 | Doublet (d) | |

| COOH | 12.0 - 14.0 | Broad singlet (br s) | Exchangeable with D₂O. |

Table 3: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the 8-Quinolinecarboxylic acid molecule. The chemical shifts are characteristic of aromatic and carboxylic acid carbons.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | 150 - 155 | |

| C3 | 120 - 125 | |

| C4 | 135 - 140 | |

| C4a | 128 - 132 | Quaternary carbon |

| C5 | 125 - 130 | |

| C6 | 128 - 132 | |

| C7 | 130 - 135 | |

| C8 | 130 - 135 | |

| C8a | 145 - 150 | Quaternary carbon |

| COOH | 165 - 175 | Carboxylic acid carbon |

Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C and C=N stretches |

| 1200-1300 | Medium | C-O stretch and O-H bend |

| 750-900 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 8-Quinolinecarboxylic acid.

NMR Spectroscopy (¹H and ¹³C)

2.1.1 Sample Preparation

-

Weigh approximately 10-20 mg of 8-Quinolinecarboxylic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the residual solvent peak.

-

Transfer the solution into a 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2.1.2 Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and quickest method.

-

Potassium Bromide (KBr) Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

2.2.2 Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

2.3.1 Sample Preparation

-

Prepare a dilute solution of 8-Quinolinecarboxylic acid (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For direct infusion analysis, further dilute the stock solution to approximately 1-10 µg/mL.

2.3.2 Data Acquisition

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

ESI-MS Parameters (for detecting the molecular ion):

-

Ionization Mode: Positive or negative ion mode. Positive mode will detect [M+H]⁺, while negative mode will detect [M-H]⁻.

-

Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 200-350 °C.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

EI-MS Parameters (for fragmentation analysis):

-

Ionization Energy: Standard 70 eV.

-

Sample Introduction: A direct insertion probe or a gas chromatograph (GC) inlet can be used. If using a GC, a derivatization step (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid.

-

Mass Range: Scan a range of m/z 40-300 to observe the molecular ion and fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship of the spectroscopic techniques in structure elucidation.

References

8-Quinolinecarboxylic Acid: A Technical Guide to Metal Ion Chelation for Researchers and Drug Development Professionals

Abstract

8-Quinolinecarboxylic acid is a versatile heterocyclic compound recognized for its potent metal-chelating properties. As a bidentate ligand, it forms stable complexes with a wide array of metal ions through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group. This ability to sequester metal ions underpins its broad utility in analytical chemistry, materials science, and notably, in the pharmaceutical sector. In drug development, the chelation of metal ions by 8-quinolinecarboxylic acid and its derivatives is a critical mechanism for their observed antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the coordination chemistry, quantitative binding data, experimental protocols for synthesis and characterization, and key applications of 8-quinolinecarboxylic acid as a chelating agent.

Introduction

8-Quinolinecarboxylic acid (C₁₀H₇NO₂) is an organic compound featuring a carboxylic acid substituent at the 8-position of a quinoline ring. The strategic placement of the carboxyl group adjacent to the ring's nitrogen atom creates an effective pincer-like chelation site. This structural motif enables the formation of stable, five-membered chelate rings with various metal ions. The resulting metal complexes often exhibit enhanced biological activity and unique physicochemical properties compared to the free ligand, making 8-quinolinecarboxylic acid a valuable scaffold in medicinal chemistry and a functional molecule for developing advanced chemical sensors.

Coordination Chemistry and Chelation Mechanism

8-Quinolinecarboxylic acid functions as a bidentate, monoanionic ligand. Chelation occurs upon deprotonation of the carboxylic acid group, allowing the carboxylate oxygen and the quinoline nitrogen to act as Lewis bases, donating electron pairs to a central metal ion (a Lewis acid). This interaction results in the formation of a thermodynamically stable five-membered ring structure. The stability and stoichiometry of these complexes (e.g., ML, ML₂, ML₃) are dependent on several factors, including the nature of the metal ion (its size, charge, and electronegativity), the pH of the solution, and the solvent system.

Caption: Chelation of a metal ion by 8-Quinolinecarboxylic acid.

Quantitative Data on Metal Ion Chelation

Table 1: Stability Constants (Log K₁) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid.

| Metal Ion | Log K₁ | Experimental Conditions |

| Mg(II) | 4.93 | 0.1 M NaClO₄, 25 °C |

| Ca(II) | 6.16 | 0.1 M NaClO₄, 25 °C |

| Sr(II) | 4.82 | 0.1 M NaClO₄, 25 °C |

| Ba(II) | 4.10 | 0.1 M NaClO₄, 25 °C |

| La(III) | 10.13 | 0.1 M NaClO₄, 25 °C |

| Gd(III) | 9.89 | 0.1 M NaClO₄, 25 °C |

| Cu(II) | 12.00 | 0.1 M NaClO₄, 25 °C |

| Zn(II) | 9.10 | 0.1 M NaClO₄, 25 °C |

| Cd(II) | 8.57 | 0.1 M NaClO₄, 25 °C |

| Pb(II) | 11.35 | 0.1 M NaClO₄, 25 °C |

Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and its metal ion complexing properties.[1]

The stability of complexes with first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2]

Experimental Protocols

General Protocol for Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing divalent metal complexes of 8-quinolinecarboxylic acid, such as those of copper(II), zinc(II), or nickel(II).

-

Ligand Solution Preparation: Dissolve 2 mmol of 8-quinolinecarboxylic acid in a suitable solvent such as ethanol or a mixture of ethanol/water (e.g., 30 mL). Gentle heating may be necessary to achieve complete dissolution.

-

pH Adjustment: Add a dilute aqueous or ethanolic solution of a base (e.g., 0.1 M NaOH) dropwise to the ligand solution with stirring to deprotonate the carboxylic acid. The pH should be adjusted to a range of 7-8 to facilitate complexation.

-

Metal Salt Solution Preparation: In a separate flask, dissolve 1 mmol of the corresponding metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂, NiCl₂·6H₂O) in a minimal amount of deionized water or ethanol (e.g., 15 mL).

-

Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A colored precipitate of the metal complex should form.

-

Reaction Completion: Heat the reaction mixture under reflux for 2-4 hours to ensure the reaction goes to completion.

-

Isolation and Purification: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration. Wash the solid with the reaction solvent (e.g., ethanol), followed by a non-polar solvent like diethyl ether to remove unreacted starting materials.

-

Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

This protocol is adapted from general procedures for synthesizing metal complexes with related quinoline derivatives.[3]

Protocol for Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[4]

-

Materials and Solutions:

-

Calibrated pH meter and combination glass electrode.

-

Thermostated titration vessel (25.0 ± 0.1 °C).

-

Carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

-

Standard solution of a strong acid (e.g., 0.1 M HCl).

-

Stock solution of 8-quinolinecarboxylic acid.

-

Stock solution of the metal ion of interest.

-

Inert salt solution to maintain constant ionic strength (e.g., 1.0 M KCl or KNO₃).

-

-

Titration Procedure:

-

Ligand Protonation: Titrate a solution containing a known amount of 8-quinolinecarboxylic acid and the inert salt with the standard base solution. Record the pH after each addition of titrant.

-

Complex Formation: Perform a second titration on an identical solution that also contains a known concentration of the metal ion. The metal-to-ligand ratio should typically be around 1:2 to 1:5.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added). A displacement of the curve in the presence of the metal ion indicates complex formation.

-

From the titration data, calculate the average number of protons bound per ligand molecule (for ligand protonation constants) and the average number of ligands bound per metal ion (n̄, the formation function).

-

The stability constants (K₁, K₂, etc.) are then calculated from the formation function using computational software (e.g., HYPERQUAD, SCOGS) that performs a non-linear least-squares fit of the potentiometric data.

-

Caption: Workflow for potentiometric determination of stability constants.

Applications in Research and Drug Development

The ability of 8-quinolinecarboxylic acid and its derivatives to chelate essential metal ions is a cornerstone of their biological activity.

Antimicrobial and Anticancer Agents

Metal ions like iron, copper, and zinc are crucial cofactors for many enzymes essential for cell survival and proliferation. By chelating these metal ions, 8-quinolinecarboxylic acid-based compounds can disrupt vital cellular processes in pathogens and cancer cells.

-

Enzyme Inhibition: The metal complexes can inhibit metalloenzymes, such as DNA polymerase or ribonucleotide reductase, thereby halting DNA synthesis and cell division.[5]

-

Generation of Reactive Oxygen Species (ROS): Some metal complexes, particularly with copper or iron, can catalytically generate ROS through Fenton-like reactions. This induces oxidative stress, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells.[6]

-

Membrane Permeability: Chelation increases the lipophilicity of the metal ion, facilitating its transport across cell membranes. This can disrupt intracellular metal homeostasis, leading to toxicity.[5]

The copper(II) chelates of related 8-quinolinols have demonstrated significant antifungal and antibacterial properties.[1] Similarly, various metal complexes of 8-hydroxyquinoline derivatives have shown potent anticancer activity, often inducing apoptosis through mitochondrial dysfunction and ROS generation.[6]

Caption: Proposed anticancer mechanism involving metal chelation.

Fluorescent Sensors for Metal Ion Detection

The quinoline scaffold is inherently fluorescent. The chelation of certain metal ions, particularly diamagnetic ions like Zn²⁺ and Cd²⁺, can significantly enhance the fluorescence quantum yield of the molecule. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), occurs because complexation with the metal ion introduces rigidity to the ligand structure and inhibits photoinduced electron transfer (PET), a common non-radiative decay pathway. This property allows for the design of highly sensitive and selective fluorescent sensors for detecting specific metal ions in biological and environmental samples.

Conclusion

8-Quinolinecarboxylic acid is a powerful and versatile chelating agent with a well-defined coordination chemistry. Its ability to form stable complexes with a variety of metal ions is the basis for its widespread application, from analytical sensing to the development of novel therapeutic agents. For researchers and drug development professionals, the 8-quinolinecarboxylic acid scaffold offers a robust platform for designing molecules with tailored metal-binding properties to modulate biological functions. Future research will likely focus on synthesizing novel derivatives to fine-tune metal selectivity, improve pharmacokinetic properties, and explore new therapeutic and diagnostic applications.

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 5. researchgate.net [researchgate.net]

- 6. iris.unict.it [iris.unict.it]

In Silico Modeling of 8-Quinolinecarboxylic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinecarboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The exploration of these compounds in drug discovery has been significantly accelerated by in silico modeling techniques. This technical guide provides an in-depth overview of the computational approaches used to investigate the interactions of 8-quinolinecarboxylic acid with various biological targets. It details experimental protocols for key in silico methods, presents quantitative interaction data, and visualizes relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational assessment of quinoline-based therapeutic agents.

Introduction to 8-Quinolinecarboxylic Acid and In Silico Modeling

8-Quinolinecarboxylic acid is a heterocyclic aromatic compound that serves as a privileged structure in the design of novel therapeutic agents. Its derivatives have been investigated for a variety of pharmacological applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the quinoline scaffold allows for diverse chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

In silico drug discovery utilizes computational methods to identify, design, and optimize potential drug candidates, thereby reducing the time and cost associated with traditional research and development pipelines. Key techniques in this domain include:

-

Molecular Docking: Predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.

-

Molecular Dynamics (MD) Simulations: Simulates the time-dependent behavior of a molecular system, providing insights into the stability of protein-ligand complexes and the dynamics of their interactions.

-

Virtual Screening: Computationally screens large libraries of compounds to identify those with a high probability of binding to a specific target.

-